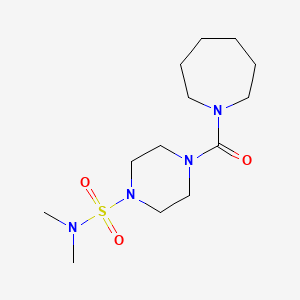

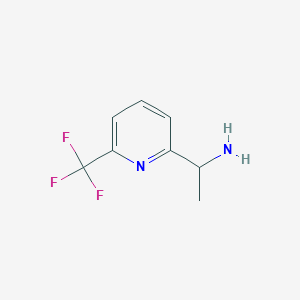

![molecular formula C13H16F3N3O2 B2564311 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide CAS No. 1797978-69-8](/img/structure/B2564311.png)

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

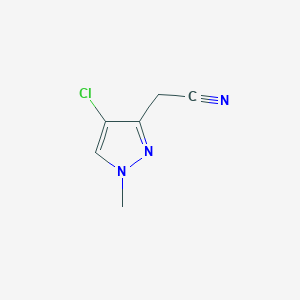

“N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Molecular Structure Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions as represented by the molecular formula C3H4N2 . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.30 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.1±40.0 °C at 760 mmHg, and a flash point of 129.3±27.3 °C . It has a molar refractivity of 60.5±0.5 cm3, a polar surface area of 30 Å2, and a molar volume of 213.8±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Crop Protection

The trifluoromethyl group has gained prominence in the agrochemical industry due to its unique physicochemical properties. Specifically, TFMP derivatives play a crucial role in protecting crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit pesticidal activity, and their effectiveness is attributed to the combination of the fluorine atom’s properties and the pyridine moiety .

Pharmaceutical Applications

Several TFMP derivatives find applications in pharmaceuticals. Their distinct properties make them valuable in drug development. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The trifluoromethyl-linked pyridine structure contributes to their bioactivity, making them promising candidates for novel drug discovery .

Functional Materials and Beyond

Beyond agrochemicals and pharmaceuticals, trifluoromethyl-containing compounds play a role in functional materials. Their stability and specific interactions with biological receptors make them interesting for various applications. For instance, CF3-substituted 3-mercapto[1,2,4]triazoles, which integrate CF3 with 1,2,4-triazoles, exhibit diverse bioactivities, including anticancer, anti-inflammatory, and antioxidant properties .

Synthetic Methods and Intermediates

Researchers have developed synthetic methods for trifluoromethyl-substituted compounds. For instance, Cu-catalyzed [3 + 2]-cycloaddition reactions between CF3-substituted aryl azides and alkynes followed by nitration sequences yield trifluoromethyl-substituted N-aryl-poly-1,2,3-triazoles. These intermediates serve as building blocks for further functionalization and drug development .

Carbon-Centered Radical Trifluoromethylation

Advances in radical trifluoromethylation have implications for pharmaceuticals, agrochemicals, and materials. Researchers explore the incorporation of trifluoromethyl groups into carbon-centered radicals, expanding the toolbox for synthetic chemists .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c14-13(15,16)11-9-7-21-6-3-10(9)19(18-11)5-4-17-12(20)8-1-2-8/h8H,1-7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNVGOHIJKLKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

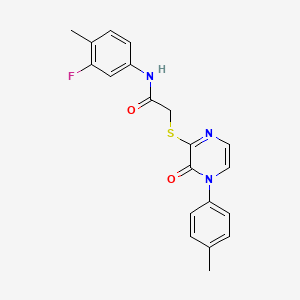

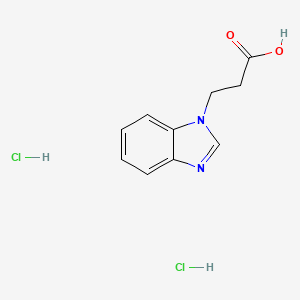

![2-(benzylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2564231.png)

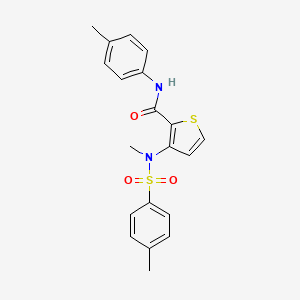

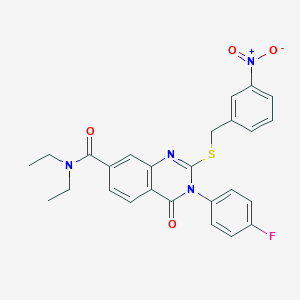

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)

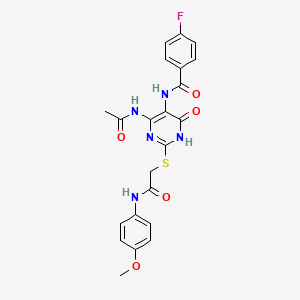

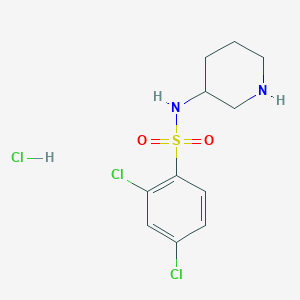

![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)